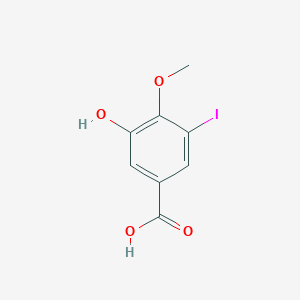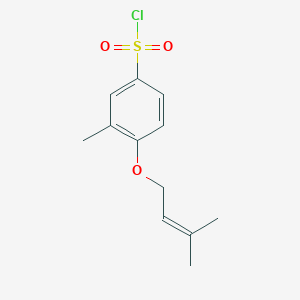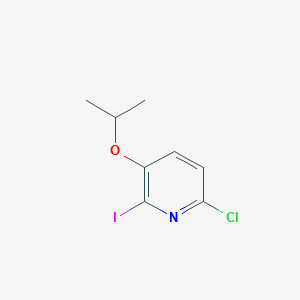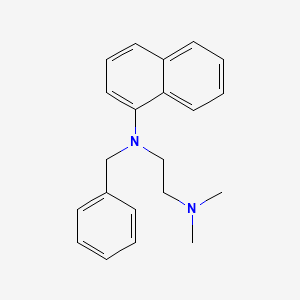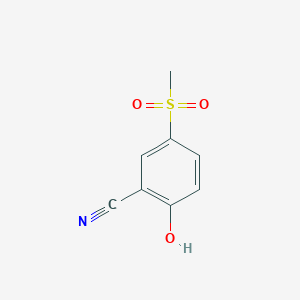
2-Hydroxy-5-(methylsulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H7NO3S It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the second position and a methylsulfonyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methylsulfonyl)benzonitrile typically involves the introduction of the hydroxyl and methylsulfonyl groups onto a benzonitrile core. One common method involves the sulfonation of 2-hydroxybenzonitrile followed by methylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the correct positioning of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl and methylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide variety of substituted benzonitrile derivatives.
Scientific Research Applications
2-Hydroxy-5-(methylsulfonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylsulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The nitrile group can also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzonitrile: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.
5-Methylsulfonylbenzonitrile: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
2-Hydroxy-4-(methylsulfonyl)benzonitrile: Similar structure but with different positioning of the methylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness
2-Hydroxy-5-(methylsulfonyl)benzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and potential applications. The combination of hydroxyl, methylsulfonyl, and nitrile groups allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H7NO3S |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-hydroxy-5-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C8H7NO3S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3 |
InChI Key |
MWNGHNVWBUZRJO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12816031.png)
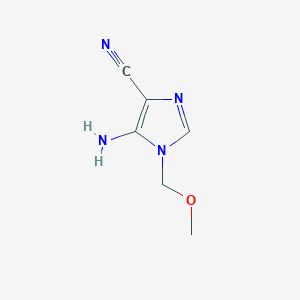
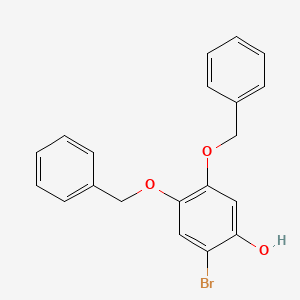
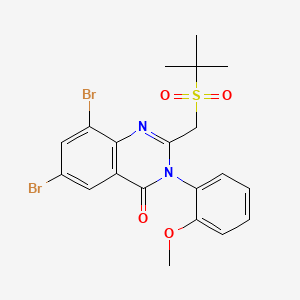

![6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone](/img/structure/B12816056.png)


